molecular formula C22H20N6O2S B2707757 (2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705110-28-6

(2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2707757
CAS No.: 1705110-28-6
M. Wt: 432.5
InChI Key: CAYAXTMROCXWLV-UHFFFAOYSA-N
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Description

(2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS 1705110-28-6) is a complex synthetic compound with a molecular formula of C22H20N6O2S and a molecular weight of 432.5 g/mol . It features a sophisticated hybrid structure incorporating multiple pharmacologically active heterocyclic systems, making it a valuable candidate for medicinal chemistry and drug discovery research. The core structure of this compound integrates several privileged scaffolds known for their broad biological activities. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, often employed to improve metabolic stability and pharmacokinetic properties in drug candidates . This heterocycle is found in several commercial drugs and exhibits a wide spectrum of reported biological activities, including anticancer, anti-inflammatory, and antiviral effects . The molecule also contains a 2-phenylthiazole unit. The thiazole nucleus is a versatile moiety contributing to the development of various drugs and biologically active agents, with derivatives demonstrating activities such as anticancer, antibacterial, and antifungal effects . Furthermore, the piperidine and pyrazine rings add to the structural complexity and potential for target interaction, often seen in compounds designed to modulate neurological targets or protein-protein interactions . While the specific biological profile and molecular targets of this precise compound are areas for ongoing research, its multi-faceted architecture suggests significant potential for investigating novel therapeutic pathways. It is presented as a key intermediate or a novel chemical entity for researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds, particularly in oncology, infectious diseases, and central nervous system (CNS) disorders. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c29-22(18-14-31-21(25-18)16-6-2-1-3-7-16)28-10-4-5-15(13-28)11-19-26-20(27-30-19)17-12-23-8-9-24-17/h1-3,6-9,12,14-15H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYAXTMROCXWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure

The molecular structure of the compound can be broken down into distinct functional groups:

  • Thiazole ring : Contributes to antimicrobial and anticancer activities.
  • Oxadiazole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
  • Piperidine : Often associated with neuroactive effects and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the thiazole ring from appropriate precursors.
  • Synthesis of the oxadiazole derivative through cyclization reactions.
  • Coupling reactions to attach the piperidine moiety.

Antimicrobial Activity

Recent studies have shown that compounds containing thiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, a study reported that derivatives similar to the compound demonstrated potent antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

CompoundAntibacterial ActivityAntifungal Activity
5aModerateStrong
5eStrongModerate

Anticancer Properties

The oxadiazole derivatives have been extensively studied for their anticancer potential. They are known to inhibit key enzymes involved in cancer cell proliferation, such as:

  • Thymidylate synthase
  • Histone deacetylase (HDAC)

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that the compound may also possess similar properties .

Neuroactive Effects

The piperidine component is associated with various neuroactive effects. Research indicates that derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .

Case Studies

  • Antimicrobial Screening : A recent study evaluated a series of thiazole and oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with a pyrazinyl substitution exhibited enhanced activity compared to those without .
  • Anticancer Mechanisms : Research focusing on 1,3,4-oxadiazoles highlighted their ability to inhibit telomerase activity in cancer cells, which is crucial for tumor growth and survival .
  • Neuropharmacological Evaluation : A study investigated the effects of piperidine derivatives on anxiety-like behavior in animal models, showing promising results in reducing anxiety levels .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Compounds containing thiazole rings have shown effectiveness against a variety of bacterial and fungal strains. For instance, thiazole-based compounds have been synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy in inhibiting microbial growth . The incorporation of the thiazole moiety into the structure of (2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone may enhance its antimicrobial properties through synergistic effects with the piperidine and oxadiazole components.

Anticonvulsant Properties

Thiazole derivatives have been extensively studied for their anticonvulsant activities. Research indicates that certain thiazole-linked compounds exhibit significant anticonvulsant effects in various seizure models . The structural features of this compound may contribute to its efficacy in this area, particularly due to the presence of electron-withdrawing groups which enhance the pharmacological action against seizures .

Cancer Therapeutics

Thiazole and oxadiazole derivatives have shown potential in anticancer research. Studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth . The unique combination of thiazole with piperidine and oxadiazole in this compound could lead to novel anticancer agents with improved selectivity and potency against various cancer cell lines.

Molecular Docking Studies

Molecular docking studies are crucial for predicting the binding affinity and interaction of compounds with biological targets. Recent works involving similar compounds suggest that the structural components of this compound may allow it to interact effectively with specific receptors or enzymes involved in disease processes . Such studies can provide insights into optimizing the compound for enhanced biological activity.

Potential as JAK Inhibitors

The piperidine component is known for its role in developing Janus kinase (JAK) inhibitors. JAK inhibitors are critical in treating various inflammatory and autoimmune diseases . The integration of the thiazole and oxadiazole moieties into a piperidine framework could yield novel compounds with dual action against JAK pathways and other therapeutic targets.

Data Table: Summary of Biological Activities

Activity Compound Type Potential Effects References
AntimicrobialThiazole derivativesInhibition of bacterial/fungal growth
AnticonvulsantThiazole-linked compoundsProtection against seizures
AnticancerThiazole/oxadiazole combinationsInduction of apoptosis in cancer cells
Molecular DockingStructure-based drug designPredictive interactions with biological targets
JAK InhibitionPiperidine derivativesTreatment for autoimmune diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Pyrazole Moieties

Compounds such as 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) share a thiazole core but differ in their substitution patterns. Unlike the target compound, which incorporates a piperidine-oxadiazole-pyrazine chain, Chakib’s derivatives feature a dihydropyrazolone ring.

Piperidine/Piperazine Methanone Derivatives

Compounds like [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone () highlight the role of piperazine/piperidine scaffolds in modulating pharmacokinetic properties. The target compound’s piperidine ring, substituted with a methyl-oxadiazole-pyrazine group, may confer improved metabolic stability over piperazine derivatives, which are prone to oxidative degradation. Additionally, the pyrazine substituent could reduce blood-brain barrier penetration compared to methoxyphenyl groups, directing activity toward peripheral targets .

Oxadiazole-Containing Analogues

The compound 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole () shares the 1,2,4-oxadiazole motif but replaces the pyrazine with a triazole and methoxyphenyl group. The pyrazine in the target compound introduces nitrogen-rich aromaticity, which may enhance π-π stacking interactions in enzymatic active sites (e.g., kinase inhibitors) compared to the electron-donating methoxy groups in the analogue .

Comparative Data Table

Property/Feature Target Compound Chakib’s Compound Piperazine Methanone Oxadiazole Analogue
Core Structure Thiazole-methanone-piperidine-oxadiazole-pyrazine Benzothiazole-dihydropyrazolone Piperazine-methanone-methoxyphenyl Oxadiazole-triazole-methoxyphenyl
Key Functional Groups Thiazole, oxadiazole, pyrazine, piperidine Benzothiazole, dihydropyrazolone Piperazine, methoxyphenyl Oxadiazole, triazole, methoxyphenyl
Polarity (Predicted) High (pyrazine and oxadiazole as H-bond acceptors) Moderate (lipophilic dihydropyrazolone) Moderate (methoxyphenyl) Moderate (methoxyphenyl dominates)
Potential Biological Targets Kinases, antimicrobial enzymes (oxadiazole/pyrazine synergy) Kinases, antimicrobial agents CNS targets (piperazine scaffold) Antimicrobial, anti-inflammatory
Synthetic Complexity High (multiple heterocyclic couplings) Moderate (fewer rings) Low (standard piperazine functionalization) Moderate (oxadiazole cyclization required)

Research Implications and Hypotheses

  • This contrasts with Chakib’s compounds, which may rely on planar aromatic systems for intercalation .
  • Pharmacokinetics : The piperidine-oxadiazole chain likely enhances metabolic stability compared to piperazine derivatives, which are susceptible to CYP450 oxidation .
  • Solubility : The pyrazine group may improve aqueous solubility relative to methoxyphenyl-containing analogues, aiding in formulation for in vivo studies .

Q & A

Q. Table 1. Synthetic Optimization of Key Intermediate

Step Reagents/Conditions Yield (%) Purity (HPLC)
Oxadiazole cyclizationPCl₅, DCM, 0°C → RT6898.5%
Piperidine acylationEDCI/HOBt, DMF, 24h8299.1%

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